11-Oxo-beta-amyrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytochemical Context
Plant Sources and Distribution Patterns
11-Oxo-beta-amyrin is notably present in plants of the Glycyrrhiza genus, commonly known as licorice. nih.govoup.comresearchgate.netoup.com Species such as Glycyrrhiza uralensis and Glycyrrhiza glabra are well-documented sources of this compound. nih.govoup.com The compound is primarily found in the roots and stolons of these plants, consistent with the accumulation sites of other major triterpenoids. nih.govoup.com
The biosynthesis of glycyrrhizin (B1671929), a major bioactive compound in licorice, involves this compound as a key intermediate. nih.govoup.comresearchgate.netoup.com The enzyme β-amyrin 11-oxidase, a cytochrome P450 monooxygenase (CYP88D6), catalyzes the oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. nih.govoup.comoup.com This enzymatic step is a crucial part of the pathway leading to the formation of glycyrrhetinic acid and subsequently glycyrrhizin. oup.comresearchgate.netoup.com
Beyond the Glycyrrhiza genus, this compound has been identified in several other plant families and genera, highlighting its broader distribution in the plant kingdom.
Rhodomyrtus tomentosa : This plant, belonging to the Myrtaceae family, has been found to contain this compound, also referred to as β-amyrenonol, in its leaves. medchemexpress.commdpi.comresearchgate.netcore.ac.uk
Launaea arborescens : This species from the Asteraceae family is another confirmed source of this compound. nih.govplantaedb.com
Scorzonera species : While direct isolation of this compound is noted, several related triterpenoids have been identified in various Scorzonera species. For instance, in Scorzonera cinerea, olean-12-en-11-one-3-acetyl has been detected, and in other species like Scorzonera latifolia, various triterpenes including α-amyrin-3-acetyl-11-oxo have been found. nih.govsemanticscholar.orgresearchgate.net Scorzonera hispanica seeds have also been shown to contain α-amyrin. nih.gov
Co-occurrence with Related Triterpenoids
This compound is biosynthetically and physically associated with a suite of other oleanane-type triterpenoids. This co-occurrence provides valuable insights into the metabolic pathways within these plants.
In Glycyrrhiza species, this compound is found alongside its precursor, β-amyrin , and its downstream products, glycyrrhetinic acid and glycyrrhizin . nih.govoup.comresearchgate.netoup.com The biosynthetic pathway starts from the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin. nih.govoup.comoup.com Subsequently, β-amyrin is oxidized to 11-oxo-β-amyrin, which is then further oxidized at the C-30 position to yield glycyrrhetinic acid. oup.comoup.com Glycosylation of glycyrrhetinic acid then leads to the formation of glycyrrhizin. oup.comoup.com The presence of these compounds together in the roots and stolons of licorice plants underscores their interconnected biosynthetic relationship. nih.govoup.com
In other genera, a similar pattern of co-occurrence with related triterpenoids is observed. For example, in Rhodomyrtus tomentosa, this compound (β-amyrenonol) is found with β-amyrin. mdpi.comresearchgate.net In Launaea sarmentosa, β-amyrin and lupeol (B1675499) are major compounds found alongside other triterpenoids. mdpi.com The investigation of various Scorzonera species has revealed the presence of a diverse array of triterpenes, including α-amyrin, β-amyrin, and their derivatives, indicating complex triterpenoid (B12794562) biosynthesis within this genus. nih.govistanbul.edu.tr
Table 1: Plant Sources of this compound and Co-occurring Triterpenoids
| Plant Species | Family | Plant Part | Co-occurring Triterpenoids |
| Glycyrrhiza uralensis | Fabaceae | Roots, Stolons | β-Amyrin, Glycyrrhetinic Acid, Glycyrrhizin nih.govoup.comoup.com |
| Glycyrrhiza glabra | Fabaceae | Roots, Stolons | β-Amyrin, Glycyrrhetinic Acid, Glycyrrhizin oup.comresearchgate.net |
| Rhodomyrtus tomentosa | Myrtaceae | Leaves | β-Amyrin mdpi.comresearchgate.net |
| Launaea arborescens | Asteraceae | Not Specified | 11α-Hydroxy-beta-amyrin nih.govplantaedb.com |
| Scorzonera cinerea | Asteraceae | Aerial Parts | Olean-12-en-11-one-3-acetyl, α-Amyrin nih.govsemanticscholar.org |
Precursor Compounds and Initial Cyclization Events
The formation of the foundational triterpene skeleton from which this compound is derived involves a common precursor and a crucial cyclization reaction.
The biosynthesis of a vast array of triterpenoids, including beta-amyrin (B1666858), commences with the acyclic isoprenoid, 2,3-oxidosqualene. nih.govpnas.orgpnas.orgnih.gov This compound serves as a critical branch point in isoprenoid metabolism, directing carbon flux towards either the biosynthesis of sterols, which are essential for primary metabolism, or the diverse family of triterpenoids, which are considered secondary metabolites. pnas.orgresearchgate.net The formation of 2,3-oxidosqualene itself is a result of the cyclization of two molecules of farnesyl diphosphate (B83284) (FDP) to form squalene (B77637), which is then epoxidized. nih.gov The subsequent enzymatic cyclization of 2,3-oxidosqualene dictates the specific triterpene scaffold that is formed. pnas.orgresearchgate.net
The pentacyclic triterpene, beta-amyrin, is synthesized through the enzymatic cyclization of (3S)-2,3-oxidosqualene. nih.gov This intricate reaction is catalyzed by the enzyme beta-amyrin synthase (βAS), an oxidosqualene cyclase (OSC). nih.govacs.org The cyclization process is highly stereospecific, resulting in the formation of five rings and eight asymmetric centers in a single transformation. nih.gov The proposed mechanism suggests that the reaction is initiated with 2,3-oxidosqualene in a chair-chair-chair-boat conformation and proceeds through a series of carbocationic intermediates that are rigidly held within the enzyme's active site. acs.org Beta-amyrin serves as the direct precursor for a wide range of oleanane-type triterpenoids, including the important bioactive compound glycyrrhizin, for which this compound is an intermediate. nih.govpnas.orgnih.gov
Enzymatic Oxidation at C-11 Position
The conversion of beta-amyrin to this compound is a key oxidative step that introduces functionality at the C-11 position of the triterpene backbone. This reaction is catalyzed by a specific cytochrome P450 monooxygenase.
The enzyme responsible for the oxidation of beta-amyrin at the C-11 position has been identified as beta-amyrin 11-oxidase, encoded by the gene CYP88D6. nih.govpnas.orgnih.gov This enzyme plays a pivotal role in the biosynthetic pathway of glycyrrhizin, a well-known triterpene saponin (B1150181) from licorice (Glycyrrhiza species). nih.govpnas.orgnih.gov The identification of CYP88D6 was a significant breakthrough in understanding the biosynthesis of this economically important natural product. nih.govpnas.org Functional characterization through in vitro and in vivo assays has confirmed its specific role in the C-11 oxidation of beta-amyrin. nih.govpnas.orgmedchemexpress.com
Beta-amyrin 11-oxidase (CYP88D6) belongs to the cytochrome P450 (CYP) superfamily of enzymes. nih.govpnas.orgnih.gov CYPs are a large and diverse group of heme-thiolate proteins that are involved in the metabolism of a wide variety of endogenous and exogenous compounds. beilstein-journals.orgfrontiersin.org In plants, P450s are crucial for the biosynthesis of numerous secondary metabolites, including triterpenoids, where they introduce a wide range of chemical modifications to the basic skeletons. nih.govfrontiersin.org Specifically, CYP88D6 is a monooxygenase, meaning it incorporates one atom of molecular oxygen into its substrate, beta-amyrin. nih.govbeilstein-journals.org
The conversion of beta-amyrin to this compound by CYP88D6 is not a single-step reaction but a sequential two-step oxidation process. frontiersin.orgresearchgate.net The first step involves the hydroxylation of beta-amyrin at the C-11 position to form the intermediate, 11α-hydroxy-beta-amyrin. nih.gov This intermediate is then further oxidized by the same enzyme, CYP88D6, to yield the final product, this compound. nih.govfrontiersin.org This two-step catalytic activity has been demonstrated through in vitro enzymatic assays using microsomal fractions expressing CYP88D6. nih.govpnas.org
Compound and Enzyme Information
| Name | Type | Function/Role |
| This compound | Triterpenoid | Product of beta-amyrin oxidation |
| 2,3-Oxidosqualene | Isoprenoid | Universal precursor for triterpenoids and sterols |
| Beta-amyrin | Triterpenoid | Precursor for this compound |
| 11α-Hydroxy-beta-amyrin | Triterpenoid | Intermediate in the formation of this compound |
| Glycyrrhizin | Triterpenoid Saponin | A downstream product of the this compound pathway |
| Beta-amyrin synthase (βAS) | Enzyme (Oxidosqualene Cyclase) | Catalyzes the cyclization of 2,3-oxidosqualene to beta-amyrin |
| Beta-amyrin 11-oxidase (CYP88D6) | Enzyme (Cytochrome P450) | Catalyzes the two-step oxidation of beta-amyrin to this compound |
Identification and Characterization of Beta-Amyrin 11-Oxidase (CYP88D6)
Gene Isolation and Cloning of CYP88D6 from Plant Sources
The gene encoding β-amyrin 11-oxidase, CYP88D6, has been successfully identified and isolated from licorice plants (Glycyrrhiza sp.). pnas.orgnih.gov Researchers utilized a transcript profiling-based selection from a collection of licorice expressed sequence tags (ESTs) to pinpoint candidate P450 genes involved in the glycyrrhizin pathway. pnas.orgnih.govresearchgate.net This approach led to the identification of CYP88D6. pnas.org
In one study, total RNA was extracted from the roots of Glycyrrhiza glabra, and subsequent cDNA synthesis and PCR amplification resulted in the cloning of the CYP88D6 coding sequence into a pTZ57R/T vector. researchgate.net Sequencing confirmed a gene length of 1482 base pairs, which encodes a protein consisting of 493 amino acids. researchgate.net This isolated sequence showed a 99% similarity to the β-amyrin 11-oxidase sequence from Glycyrrhiza uralensis. researchgate.net The full-length cDNA of CYP88D6 has been utilized in constructing expression vectors for further studies, such as metabolic engineering in hairy root cultures. nih.gov
Subcellular Localization of Enzyme Activity (Endoplasmic Reticulum)
Bioinformatic analyses have been employed to predict the subcellular location of the CYP88D6 enzyme. researchgate.netresearchgate.net Using software tools such as Psort and Softberry, studies have indicated that the enzyme's activity is localized to the endoplasmic reticulum (ER). researchgate.netresearchgate.net The protein is predicted to be a single-pass membrane protein integrated into the ER membrane. uniprot.orgcellknowledge.com.cn This localization is consistent with the nature of many plant cytochrome P450 monooxygenases, which are typically membrane-bound and function within the ER. nih.govescholarship.org
Functional Genomics and Gene Expression Profiles of CYP88D6
The expression pattern of the CYP88D6 gene aligns with the accumulation of its downstream products in the licorice plant. pnas.orgnih.gov Functional genomics studies using Reverse Transcription PCR (RT-PCR) have revealed specific expression profiles for CYP88D6. pnas.orgmdpi.com Transcripts of CYP88D6 are detectably expressed in the underground organs of the plant, namely the roots and stolons. pnas.orgnih.govpnas.org Conversely, no significant expression of the gene is observed in the aboveground parts, such as the leaves and stems. pnas.orgnih.govmdpi.com This organ-specific expression pattern is consistent with the fact that glycyrrhizin accumulates predominantly in the roots and stolons of Glycyrrhiza plants. pnas.orgpnas.org
Table 1: Gene Expression Profile of CYP88D6
| Plant Organ | CYP88D6 Expression (RT-PCR) | Reference |
|---|---|---|
| Roots | Detected | pnas.org, nih.gov, pnas.org |
| Stolons | Detected | pnas.org, nih.gov, pnas.org |
| Leaves | Not Detected/No Amplification | pnas.org, nih.gov, pnas.org |
Role of Cytochrome P450 Reductase (CPR) as an Electron Donor
Like other cytochrome P450 monooxygenases, the catalytic function of CYP88D6 is dependent on a redox partner to supply electrons. beilstein-journals.orgbeilstein-journals.org Cytochrome P450 Reductase (CPR) serves as the essential electron donor for CYP88D6. frontiersin.orgnih.govfrontiersin.org CPR is a diflavin protein that transfers electrons from NADPH to the heme center of the P450 enzyme, which is a crucial step for the activation of molecular oxygen and subsequent substrate oxidation. beilstein-journals.orgbeilstein-journals.orgmdpi.com
The interaction between CYP and CPR is considered a rate-limiting step in the catalytic cycle. nih.govfrontiersin.org Functional characterization of CYP88D6 in heterologous systems, such as engineered yeast, has demonstrated this dependency. oup.comfrontiersin.org For instance, the production of 11-oxo-β-amyrin was achieved in yeast by co-expressing CYP88D6 with a CPR, such as LjCPR1 from Lotus japonicus. oup.com Further research has shown that pairing CYP88D6 with a specific class of CPR can significantly enhance product yield. Co-expression of CYP88D6 with a class II CPR from Glycyrrhiza uralensis resulted in the highest production of 11-oxo-β-amyrin in engineered yeast strains, highlighting the importance of selecting an appropriate redox partner. mdpi.comfrontiersin.org
Downstream Oxidative Modifications of this compound
Following its synthesis, this compound serves as a key intermediate that undergoes further oxidative modifications en route to the final aglycone, glycyrrhetinic acid. oup.comoup.com
Role of CYP72A154 in C-30 Oxidation Towards Glycyrrhetinic Acid Biosynthesis
The subsequent oxidation of this compound is catalyzed by another distinct cytochrome P450 enzyme, CYP72A154. oup.comoup.comnih.gov This enzyme was identified as being responsible for the oxidation at the C-30 position of the triterpene skeleton. oup.comnih.gov When CYP72A154 was expressed in an engineered yeast strain that produces 11-oxo-β-amyrin, it successfully catalyzed the conversion of this substrate into glycyrrhetinic acid. oup.comnih.gov This demonstrated the key role of CYP72A154 in the downstream steps of the glycyrrhizin biosynthetic pathway. oup.comfrontiersin.org
Sequential Oxidation Steps at C-30 (Hydroxylation, Aldehyde Formation, Carboxyl Group Formation)
The conversion of this compound to glycyrrhetinic acid by CYP72A154 is not a single-step reaction but a series of three sequential oxidations at the C-30 methyl group. oup.comnih.govresearchgate.net
The proposed sequence of these oxidative steps is as follows:
Hydroxylation: The first step is the hydroxylation of the C-30 methyl group of 11-oxo-β-amyrin to produce 30-hydroxy-11-oxo-β-amyrin. researchgate.netfrontiersin.org In vitro assays using microsomes expressing CYP72A154 confirmed the formation of this hydroxylated product as the major initial result. researchgate.net
Aldehyde Formation: The newly formed hydroxyl group is then further oxidized to an aldehyde, yielding glycyrrhetaldehyde. frontiersin.orgresearchgate.net
Carboxyl Group Formation: In the final step, the aldehyde group is oxidized to a carboxyl group, completing the formation of glycyrrhetinic acid. frontiersin.org
Feeding experiments with engineered yeast have supported this multi-step process, showing that CYP72A154-expressing yeast can convert 30-hydroxy-11-oxo-β-amyrin into glycyrrhetinic acid. researchgate.netresearchgate.net These findings collectively establish that CYP72A154 is capable of catalyzing all three necessary oxidation steps at the C-30 position to transform 11-oxo-β-amyrin into glycyrrhetinic acid. oup.comresearchgate.net
Table 2: Downstream Oxidation of this compound by CYP72A154
| Step | Substrate | Enzyme | Product | Modification at C-30 | Reference |
|---|---|---|---|---|---|
| 1 | This compound | CYP72A154 | 30-Hydroxy-11-oxo-beta-amyrin | -CH₃ → -CH₂OH | researchgate.net, frontiersin.org |
| 2 | 30-Hydroxy-11-oxo-beta-amyrin | CYP72A154 | Glycyrrhetaldehyde | -CH₂OH → -CHO | frontiersin.org, researchgate.net |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-Oxidosqualene |
| 30-Hydroxy-11-oxo-beta-amyrin |
| Beta-amyrin |
| Betulinic acid |
| Glycyrrhetaldehyde |
| Glycyrrhetinic acid |
| Glycyrrhizin |
| Lupeol |
| Oleanolic acid |
| Soyasapogenol B |
Divergence of Oxygenation Abilities in Different P450 Families
The structural diversification of triterpenoids, starting from precursors like β-amyrin, is largely driven by the catalytic activities of various cytochrome P450 monooxygenases. frontiersin.orgnih.gov The ability to oxygenate the pentacyclic triterpene scaffold is not confined to a single P450 family; instead, this capability has arisen multiple times throughout evolution, leading to a wide range of P450 families involved in triterpene metabolism. pnas.org These families often exhibit distinct regioselectivity, contributing significantly to the vast structural variety of triterpenoids in the plant kingdom. frontiersin.orgnih.govnih.gov
To date, numerous P450s that act on pentacyclic triterpene scaffolds have been identified, with the majority belonging to the CYP716 family. frontiersin.orgnih.gov However, several other P450 families, including CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93, also play crucial roles in modifying these scaffolds. frontiersin.orgnih.gov
The functional divergence among these families is evident in the specific reactions they catalyze:
CYP88D Family : The enzyme CYP88D6 is a β-amyrin 11-oxidase, which performs a critical two-step oxidation at the C-11 position of β-amyrin to produce 11-oxo-β-amyrin. pnas.orgnih.govfrontiersin.org This reaction is a key step in the biosynthesis of the sweetener glycyrrhizin. pnas.orgnih.gov
CYP72A Family : As discussed, enzymes like CYP72A154 and CYP72A63 are primarily C-30 oxidases, acting on the 11-oxo-β-amyrin intermediate. oup.comnih.gov However, the family as a whole shows broad regioselectivity for various positions on the triterpene ring system. nih.gov
CYP716 Family : Many members of this family are characterized as multifunctional C-28 oxidases. They catalyze the oxidation of α-amyrin and β-amyrin to produce ursolic acid and oleanolic acid, respectively, which are widely distributed triterpenoids. nih.gov
CYP51 Family : This family demonstrates remarkable functional evolution. While canonical CYP51 enzymes are highly conserved sterol 14α-demethylases essential for primary metabolism, some divergent members have acquired new functions. pnas.org For example, AsCYP51H10 from oats is a multifunctional P450 that modifies β-amyrin by catalyzing both C-16 hydroxylation and C-12,13 epoxidation, reactions crucial for the synthesis of antimicrobial avenacins. pnas.org
This distribution of functions across different P450 families underscores the evolutionary plasticity of these enzymes. Plants have repeatedly harnessed and adapted the catalytic power of P450s to create species-specific specialized triterpenoids for functions such as defense. frontiersin.orgnih.govdp.tech The study of these diverse P450 families is essential for understanding the generation of triterpenoid diversity and for the potential bioengineering of novel, high-value compounds. nih.gov
An Overview of 11 Oxo Beta Amyrin Within Oleanane Type Triterpenoids
Nomenclatural and Structural Context
From a chemical nomenclature perspective, this compound is systematically named (4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one. plantaedb.com Its chemical formula is C30H48O2. ebi.ac.uk The structure features the characteristic pentacyclic core of β-amyrin with an additional oxo group at the C-11 position. ebi.ac.uk This seemingly minor modification has significant implications for its chemical reactivity and biological role.
| Property | Value |
| IUPAC Name | (4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one plantaedb.com |
| Chemical Formula | C30H48O2 ebi.ac.uk |
| Monoisotopic Mass | 440.36543 Da ebi.ac.uk |
| Common Synonyms | β-Amyrenonol medchemexpress.com |
Historical Context of 11 Oxo Beta Amyrin Discovery and Study
The discovery and study of 11-Oxo-beta-amyrin are intrinsically linked to research on glycyrrhizin (B1671929), a major bioactive triterpene saponin (B1150181) from licorice root (Glycyrrhiza species). ebi.ac.uk Glycyrrhizin has been used for centuries in traditional medicine and as a natural sweetener. ebi.ac.uk
Early research focused on elucidating the biosynthetic pathway of glycyrrhizin, with β-amyrin identified as a key precursor. ebi.ac.uk It was hypothesized that a series of oxidative reactions transformed β-amyrin into glycyrrhetinic acid, the aglycone of glycyrrhizin. ebi.ac.ukpnas.org
A pivotal moment in the study of this compound came with the identification of a specific cytochrome P450 enzyme, CYP88D6, from licorice. ebi.ac.ukpnas.org In 2008, researchers demonstrated that CYP88D6 catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position to produce this compound. pnas.org This discovery firmly established this compound as a crucial intermediate in the biosynthesis of glycyrrhizin. ebi.ac.ukpnas.org
Further research has focused on optimizing the production of this compound in engineered microorganisms, such as Saccharomyces cerevisiae. acs.orgacs.org By fine-tuning the expression of the enzymes involved in its biosynthesis, including CYP88D6 and its redox partners, scientists have been able to achieve significantly higher yields of this compound. acs.orgacs.orgresearchgate.net These advancements open up possibilities for the sustainable and scalable production of this compound and its derivatives for various applications. Recent studies have also begun to explore its own bioactivities, such as its anti-inflammatory properties. medchemexpress.comacs.org
| Year | Milestone | Key Finding |
| 2008 | Identification of CYP88D6 | CYP88D6 was identified as the enzyme responsible for the C-11 oxidation of β-amyrin to form this compound. pnas.org |
| 2011 | Elucidation of further steps | The enzyme CYP72A154 was found to catalyze the subsequent C-30 oxidation of 11-oxo-β-amyrin to produce glycyrrhetinic acid. oup.com |
| 2023 | Enhanced production in yeast | Optimization of the expression ratio of CYP450 to its reductase partner in Saccharomyces cerevisiae led to a significant increase in this compound production. acs.orgacs.org |
The Chemical Profile of this compound: Natural Distribution and Phytochemical Relationships
The pentacyclic triterpenoid (B12794562) this compound is a significant natural compound found in a variety of plant species. Its presence is often linked to the biosynthesis of other important secondary metabolites. This article explores the natural occurrence and phytochemical context of this compound, detailing its distribution in the plant kingdom and its relationship with co-occurring triterpenoids.
Chemical Synthesis and Semisynthesis of 11 Oxo Beta Amyrin and Its Analogs
Strategies for Targeted Chemical Derivatization
Semisynthesis, starting from the naturally abundant precursor β-amyrin, represents the most common and economically viable approach for producing 11-oxo-beta-amyrin and its derivatives. This strategy leverages the existing complex scaffold and introduces functional groups at specific positions through controlled chemical reactions.
Modifications at C-3 Position (e.g., O-acetylation, O-phthaloylation, O-succinylation)
The hydroxyl group at the C-3 position of the this compound skeleton is a prime target for chemical modification to create a diverse range of ester derivatives. Such modifications can significantly alter the compound's physicochemical properties, including its solubility and bioavailability.
Standard esterification procedures can be employed to introduce various acyl groups at the C-3 position. While specific literature detailing the O-acetylation, O-phthaloylation, and O-succinylation of this compound is not abundant, the general principles of triterpenoid (B12794562) chemistry can be applied.
O-acetylation: The synthesis of acetate (B1210297) esters of amyrin mixtures has been reported, suggesting that this compound can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. For instance, α-amyrin-3-acetyl-11-oxo has been identified in natural sources, indicating the feasibility of this modification. dergipark.org.tr
O-phthaloylation: The formation of phthalate (B1215562) esters involves the reaction of the C-3 hydroxyl group with phthalic anhydride or a phthaloyl chloride derivative. nih.gov This modification introduces a bulky aromatic group, which can influence the molecule's interaction with biological targets.
O-succinylation: Succinylation can be achieved by reacting this compound with succinic anhydride, often in the presence of a base like pyridine. This introduces a succinyl group, which has a terminal carboxylic acid moiety that can be further modified or can enhance water solubility. mdpi.comresearchgate.netnih.gov The synthesis of succinate (B1194679) prodrugs of other natural products has been shown to be an effective strategy for improving their therapeutic potential. mdpi.com
These esterification reactions are generally straightforward and allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships.
Controlled Introduction of Oxo- and Hydroxyl Groups at Specific Carbon Positions (e.g., C-11, C-30)
The introduction of oxo and hydroxyl groups at specific positions on the β-amyrin skeleton is a key step in the synthesis of this compound and its more complex analogs, such as glycyrrhetinic acid. While these transformations are often achieved biosynthetically using specific enzymes, chemical methods have also been explored.
The biosynthesis of 11-oxo-β-amyrin from β-amyrin is a two-step oxidation process at the C-11 position. nih.govnih.gov This reaction is catalyzed by the cytochrome P450 monooxygenase, β-amyrin 11-oxidase (CYP88D6). nih.govnih.gov Further oxidation can occur at the C-30 position. The enzyme CYP72A154, another cytochrome P450 monooxygenase, is responsible for the three-step oxidation of 11-oxo-β-amyrin at the C-30 position to yield glycyrrhetinic acid. researchgate.net
From a chemical synthesis perspective, the allylic C-11 position of β-amyrin is susceptible to oxidation by various reagents. However, achieving high selectivity for the desired 11-oxo product without affecting other parts of the molecule can be challenging. Similarly, the controlled introduction of a hydroxyl group at the C-30 position, a primary carbon, requires specific and often multi-step synthetic strategies.
Research has demonstrated that the order of oxidation at the C-11 and C-30 positions can vary, suggesting multiple potential biosynthetic and, by extension, synthetic routes to complex analogs. nih.gov
Chemical Synthesis from Readily Available Precursors
The total chemical synthesis of complex triterpenoids like this compound is a formidable challenge due to their intricate polycyclic structure and numerous stereocenters. Consequently, the focus of synthetic efforts has predominantly been on semisynthesis from naturally occurring, structurally related precursors.
The most readily available and logical precursor for the synthesis of this compound is β-amyrin . This triterpenoid is widely distributed in the plant kingdom and can be isolated in significant quantities. The key transformation in the synthesis of this compound from β-amyrin is the selective oxidation of the C-11 position. As mentioned earlier, this is efficiently accomplished in nature by the enzyme CYP88D6. nih.gov
While the total synthesis of some pentacyclic triterpenoids has been achieved, these routes are often lengthy and not practical for the large-scale production of this compound. dntb.gov.ua Therefore, leveraging the readily available chiral pool of natural triterpenoids remains the most practical and widely adopted strategy.
Structure Activity Relationship Sar Studies of 11 Oxo Beta Amyrin and Its Derivatives
Influence of the C-11 Carbonyl Group on Molecular Interactions
The carbonyl (C=O) group at the C-11 position of the oleanane (B1240867) skeleton is a defining feature of 11-oxo-beta-amyrin and plays a significant role in its biological profile. This group is introduced through a two-step oxidation of the precursor, β-amyrin, catalyzed by the cytochrome P450 enzyme CYP88D6. frontiersin.orgscispace.com The presence of this electron-withdrawing keto group influences the molecule's conformation and its ability to interact with biological targets.
Studies comparing this compound to its precursor, β-amyrin (which lacks the C-11 oxo group), and other derivatives highlight the importance of this functionality. For instance, in the context of inhibiting enzymes of the arachidonic acid pathway, the C-11 carbonyl group's influence is highly dependent on other substitutions on the triterpenoid (B12794562) frame. ikiam.edu.ec Research has shown that the presence of the C-11 carbonyl group alone, as in 11-oxo-β-amyrin, can result in dramatically reduced activity against 5-lipoxygenase (5-LOX), with an IC50 value greater than 40 μM. ikiam.edu.ecresearchgate.net However, when this C-11 keto function is combined with other groups, such as a hydroxyl or carboxylic acid at the C-30 position, a considerable increase in inhibitory activity is observed. ikiam.edu.ecresearchgate.net This suggests a synergistic effect, where the C-11 carbonyl group may orient the molecule within an enzyme's active site or alter the electronic properties in a way that enhances binding, but only when a suitable interacting group is also present at C-30. ikiam.edu.ec The oxidation at C-11 is a critical step in the biosynthesis of glycyrrhetinic acid, a potent anti-inflammatory compound, further underscoring the importance of this position. nih.govmedchemexpress.comoup.com
Role of Peripheral Functional Groups (e.g., Hydroxyl, Carboxylic Acid at C-24, C-30) on Biological Modulations
The biological activity of the this compound scaffold is profoundly modulated by the presence, position, and nature of peripheral functional groups, particularly at the C-3, C-24, and C-30 positions. These groups can affect the molecule's polarity, solubility, and ability to form hydrogen bonds or ionic interactions with target proteins.
C-30 Position: The functionalization at C-30 is particularly critical for anti-inflammatory activity. The biosynthesis of glycyrrhetinic acid from this compound involves a three-step oxidation at the C-30 methyl group to form a carboxylic acid, a reaction catalyzed by the enzyme CYP72A154. frontiersin.orgoup.com SAR studies have consistently shown that introducing a carboxylic acid or a hydroxyl group at C-30, in combination with the C-11 keto group, significantly boosts inhibitory activity against 5-LOX. ikiam.edu.ecresearchgate.net For example, glycyrrhetinic acid (with C-11=O and C-30-COOH) and 30-hydroxy-11-oxo-β-amyrin (with C-11=O and C-30-OH) are potent 5-LOX inhibitors, whereas 11-oxo-β-amyrin itself is largely inactive. ikiam.edu.ecresearchgate.net This indicates that the C-30 position is a key interaction point with the enzyme. researchgate.net
C-24 Position: Modifications at the C-24 position also have a significant impact. The presence of a hydroxyl group at C-24 has been found to be beneficial for both 5-LOX and COX-1 inhibition. ikiam.edu.ecresearchgate.net For instance, 24-hydroxy-β-amyrin showed potent and selective inhibition against human 5-LOX. ikiam.edu.ec Interestingly, the stereochemistry at other positions can influence the effect of C-24 functionalization. In one study, 24-hydroxy-11-oxo-epi-β-amyrin (with an alternative stereochemistry at C-3) demonstrated antiproliferative activity, while its counterpart, 24-hydroxy-11-oxo-β-amyrin, did not. uea.ac.uk This highlights the complex interplay between different structural modifications.
C-3 Position: The C-3 hydroxyl group is a common feature and a frequent site for modification. Acetylation of this group, as seen in 3-O-acetyl-β-boswellic acid, can lead to potent inhibition of enzymes like 15-LOX-2. ikiam.edu.ec While the C-3 hydroxyl is a primary functional group, its modification or the stereochemistry of this position can fine-tune the activity profile of the entire molecule. uea.ac.ukfrontiersin.org
Structural Determinants for Specific Enzyme Pathway Modulations (e.g., Cyclooxygenase and Lipoxygenase Enzymes)
The pentacyclic triterpenoid structure of this compound and its derivatives allows for specific interactions with enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX and 15-LOX). The structural features required for potent and selective inhibition of these enzymes have been a major focus of SAR studies. ikiam.edu.ec
For potent 5-LOX inhibition , a key structural requirement appears to be the simultaneous presence of functional groups at both the C-11 and C-30 positions. ikiam.edu.ecresearchgate.net As detailed in the table below, compounds like 30-hydroxy-11-oxo-β-amyrin and glycyrrhetinic acid, which possess both a C-11 ketone and a C-30 hydroxyl or carboxyl group respectively, show significant 5-LOX inhibition. ikiam.edu.ecresearchgate.net In contrast, 11-oxo-β-amyrin (lacking a C-30 polar group) and 11-deoxoglycyrrhetinic acid (lacking the C-11 keto group) are largely inactive. ikiam.edu.ec This demonstrates that a combination of these features is crucial for effective interaction with the 5-LOX active site. ikiam.edu.ecresearchgate.net Additionally, a hydroxyl group at the C-24 position also contributes positively to 5-LOX inhibition. ikiam.edu.ec
Regarding COX enzyme modulation, the structural requirements can differ. Some studies suggest that the presence of a hydroxyl group at C-24 is beneficial for COX-1 inhibition. ikiam.edu.ecresearchgate.net The parent compound, β-amyrin, has been shown to inhibit COX enzymes, indicating that the basic pentacyclic structure has an inherent affinity for these targets. nih.gov However, modifications across the scaffold are used to enhance this potency and introduce selectivity for COX-2 over COX-1 to reduce side effects.
The following table summarizes the inhibitory activities of this compound and related derivatives against key inflammatory enzymes.
| Compound | Key Structural Features | 5-LOX Inhibition (IC50 µM) | COX-1 Inhibition (% at 100 µM) | Reference |
|---|---|---|---|---|
| β-amyrin | Standard oleanane skeleton | >40 | n.d. | ikiam.edu.ecresearchgate.net |
| 11-Oxo-β-amyrin | C-11 keto group | >40 | 70.4 ± 6.00 | ikiam.edu.ecresearchgate.net |
| 24-hydroxy-β-amyrin | C-24 hydroxyl group | 30.6 ± 0.22 | 49.3 ± 1.15 | ikiam.edu.ec |
| 30-hydroxy-11-oxo-β-amyrin | C-11 keto, C-30 hydroxyl | 25.7 ± 1.46 | 25.2 ± 4.68 | ikiam.edu.ecresearchgate.net |
| Glycyrrhetinic acid | C-11 keto, C-30 carboxyl | 24.8 ± 0.52 | 28.3 ± 0.53 | ikiam.edu.ecresearchgate.net |
| 11-deoxoglycyrrhetinic acid | C-30 carboxyl, no C-11 keto | ~42 | 49.0 ± 1.70 | ikiam.edu.ecresearchgate.net |
n.d. = not determined
Stereochemical Effects on Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity, as it governs how well a compound fits into the specific geometry of a protein's binding site. For complex molecules like this compound, even subtle changes in stereoconfiguration can lead to significant differences in efficacy.
A key stereochemical aspect is the configuration of substituents on the pentacyclic rings. For example, the orientation of the hydroxyl group at C-3 (α or β) can influence activity. A study investigating antiproliferative effects found that the C-3 epimer, 11-oxo-epi-β-amyrin (with a 3α-hydroxyl group), had weaker activity against HL-60 cancer cells than 11-oxo-β-amyrin (with a 3β-hydroxyl group). uea.ac.uk This suggests that the natural 3β-configuration is preferred for this specific activity.
In another example, the stereochemistry of a hydroxyl group at C-11 was shown to be important. NMR studies have distinguished between 11α-hydroxy and 11β-hydroxy derivatives, with the different orientations causing significant shifts in the spectral data for neighboring carbon atoms, implying a distinct three-dimensional structure that would invariably affect receptor binding. scielo.br The enzymatic hydroxylation of the amyrin skeleton is highly specific, producing hydroxyl groups in either α- or β-configurations depending on the particular enzyme, which in turn generates compounds with differing biological potential. bibliotekanauki.pl
Mechanisms of Biological Action of 11 Oxo Beta Amyrin
Molecular Basis of Interaction with Biological Targets (e.g., Enzyme Active Sites)
The biological activity of 11-Oxo-beta-amyrin is fundamentally linked to its interaction with specific enzymes. It acts as both a product and a substrate in key biosynthetic pathways, directly engaging with the active sites of cytochrome P450 (CYP) enzymes.
The primary enzyme responsible for the formation of this compound is β-amyrin 11-oxidase , a cytochrome P450 enzyme identified as CYP88D6 . nih.govnih.gov This enzyme catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position. nih.govnih.gov The process begins with the hydroxylation of β-amyrin to form the intermediate 11α-hydroxy-β-amyrin, which is then further oxidized by the same enzyme to yield this compound. nih.govuniprot.org This reaction is a critical step in the biosynthesis of glycyrrhizin (B1671929), a well-known bioactive compound from licorice. nih.govnih.govresearchgate.net The interaction involves the binding of the β-amyrin substrate within the catalytic pocket of the CYP88D6 enzyme, where the heme-thiolate protein facilitates the oxidation. uniprot.orgcreative-enzymes.com
Furthermore, this compound serves as a substrate for subsequent enzymatic modifications. For instance, the enzyme 11-oxo-β-amyrin 30-oxidase (identified as CYP72A154) acts on this compound, catalyzing three sequential oxidation steps at the C-30 position to produce glycyrrhetinic acid. creative-enzymes.comresearchgate.net This demonstrates that the molecular structure of this compound allows it to fit into the active sites of multiple, distinct cytochrome P450 enzymes, which recognize it for further specific modifications.
| Enzyme | Enzyme Class | Interaction with this compound | Source |
|---|---|---|---|
| β-amyrin 11-oxidase (CYP88D6) | Cytochrome P450 Monooxygenase | Catalyzes the formation of this compound from β-amyrin. | nih.govnih.gov |
| 11-oxo-β-amyrin 30-oxidase (CYP72A154) | Cytochrome P450 Monooxygenase | Uses this compound as a substrate for C-30 oxidation to form glycyrrhetinic acid. | creative-enzymes.comresearchgate.net |
Pathways and Cellular Processes Modulated by this compound
Beyond its role in biosynthetic pathways, this compound actively modulates cellular processes, notably those related to inflammation and cell proliferation. ontosight.aimedchemexpress.com Research indicates it possesses anti-inflammatory and anti-proliferative properties. medchemexpress.commedchemexpress.com
Its anti-proliferative effects have been observed in cancer cell lines. Studies on human promyelocytic leukemia (HL60) cells showed that this compound inhibits cell growth, demonstrating its potential to interfere with cellular proliferation pathways. medchemexpress.com
| Cell Line | Activity | IC₅₀ Value | Source |
|---|---|---|---|
| HL60 (Human Leukemia) | Inhibition of cell growth | 26.3 μM | medchemexpress.com |
A significant aspect of this compound's biological functionality is its ability to modulate inflammatory pathways. ontosight.aimedchemexpress.comresearchgate.net Inflammation is a complex biological response involving various signaling molecules, with Tumor Necrosis Factor-alpha (TNF-α) being a key pro-inflammatory cytokine.
Scientific studies have demonstrated that this compound can significantly reduce the release of TNF-α. medchemexpress.com In experiments using THP-1 cells, a human monocytic cell line often used to study immune responses, treatment with this compound at a concentration of 100 μM markedly reduced the release of TNF-α induced by lipopolysaccharide (LPS), a potent inflammatory stimulator. medchemexpress.com By inhibiting the release of this key cytokine, this compound directly intervenes in the inflammatory cascade, showcasing its anti-inflammatory mechanism at the cellular level.
| Cell Line | Inducer | Compound & Concentration | Observed Effect | Source |
|---|---|---|---|---|
| THP-1 (Human Monocytic) | Lipopolysaccharide (LPS) | This compound (100 μM) | Significant reduction of TNF-α release | medchemexpress.com |
Role as a Key Intermediate with Intrinsic Biological Functionality
This compound holds a dual role in nature. It is a pivotal intermediate in the biosynthesis of more complex and economically important triterpenoids, while also exhibiting its own inherent biological functions. medchemexpress.comnih.gov
Its role as a key intermediate is firmly established in the biosynthetic pathway of glycyrrhizin, which is derived from the initial cyclization of 2,3-oxidosqualene (B107256) to β-amyrin. nih.govresearchgate.net The subsequent oxidation of β-amyrin at the C-11 position to form this compound is a crucial, rate-limiting step catalyzed by CYP88D6. nih.govnih.gov This compound is then further modified to produce glycyrrhetinic acid and ultimately glycyrrhizin. nih.govresearchgate.net The presence of this compound in licorice roots and its enzymatic production confirm its status as an essential biosynthetic precursor. medchemexpress.comnih.gov
Crucially, this compound is not merely a passive stepping stone. As detailed in the sections above, it possesses intrinsic anti-inflammatory and anti-proliferative activities, independent of its conversion to other molecules. medchemexpress.commedchemexpress.com This intrinsic functionality means that the biological effects observed from extracts containing this compound may be attributable not only to the final products of the pathway, like glycyrrhizin, but also to the intermediate this compound itself.
Advanced Analytical Methodologies for Characterization and Quantification
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 11-oxo-beta-amyrin and for deducing its structure through fragmentation analysis. For analytical purposes, especially in gas chromatography-mass spectrometry, this compound and related triterpenoids are often derivatized, for example, by trimethylsilylation, to increase their volatility and thermal stability. nih.govresearchgate.net
Electron Ionization Mass Spectrometry (EIMS)
Electron ionization mass spectrometry (EIMS) is a widely used technique for the analysis of volatile and thermally stable compounds like the trimethylsilyl (B98337) (TMS) derivative of this compound. In EIMS, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. researchgate.net The fragmentation pathways of this compound derivatives under EIMS have been studied to identify characteristic ions that aid in its identification. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of this compound in complex mixtures. nih.govnih.govopenscienceonline.com The sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. nih.gov
GC-MS has been instrumental in various research areas, including:
Biosynthesis Studies: Identifying this compound as a product of enzymatic reactions, for instance, in engineered yeast co-expressing β-amyrin synthase and cytochrome P450 enzymes like CYP88D6. nih.govresearchgate.netnih.govfrontiersin.org
Natural Product Analysis: Detecting this compound and its derivatives in plant extracts, such as from Dorstenia arifolia and Calotropis procera. openscienceonline.comsemanticscholar.org
Archaeological Chemistry: Identifying this compound in ancient Egyptian embalming materials, providing insights into historical practices. nih.gov
The retention time in the gas chromatogram and the mass spectrum of the eluted compound are compared with those of an authentic standard for unambiguous identification. nih.gov
Tandem Mass Spectrometry (GC/MS/MS, CID-MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS), often coupled with gas chromatography (GC/MS/MS), provides a deeper level of structural information by analyzing the fragmentation of selected precursor ions. researchgate.netresearchgate.net In this technique, a specific ion from the initial mass spectrum is isolated and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, revealing detailed fragmentation pathways. researchgate.netresearchgate.net
This method is particularly useful for:
Confirming the structure of this compound by correlating the observed fragment ions with predicted fragmentation mechanisms. researchgate.net
Differentiating between isomers that might have similar primary mass spectra. mdpi.com
Quantifying this compound in complex samples with high specificity and sensitivity using techniques like multiple reaction monitoring (MRM). researchgate.netresearchgate.net
Accurate Mass Measurement for Elemental Composition Determination
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, allows for the accurate mass measurement of ions. mdpi.comoup.com This capability is crucial for determining the elemental composition of the parent ion and its fragments with high precision. researchgate.netresearchgate.net For example, the experimentally determined monoisotopic mass of this compound is approximately 440.36543 g/mol , which corresponds to the molecular formula C₃₀H₄₈O₂. plantaedb.comebi.ac.uk This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Identification of Characteristic Fragmentation Ions (e.g., retro-Diels-Alder, McLafferty rearrangement fragments)
The mass spectrum of this compound and its derivatives is characterized by specific fragmentation patterns that provide diagnostic ions for its identification.
Retro-Diels-Alder (rDA) Fragmentation: A hallmark fragmentation for many oleanene- and ursene-type triterpenoids, including this compound, is the retro-Diels-Alder (rDA) reaction in ring C. researchgate.netgummastic.gruea.ac.uk This process leads to the formation of a characteristic fragment ion. For the trimethylsilylated derivative of this compound, the rDA cleavage of the unsaturated ring C results in a significant fragment ion at m/z 232. mdpi.com In the case of 11-oxo-β-amyrin acetate (B1210297), the base peak is observed at m/z 233. gummastic.gr For a related compound, 30-hydroxy-11-oxo-β-amyrin, the rDA fragmentation generates an ion at m/z 320. oup.comresearchgate.netnih.gov
McLafferty Rearrangement: The presence of the C-11 keto group in this compound allows for a γ-hydrogen rearrangement, known as the McLafferty rearrangement. mdpi.comuea.ac.uk This fragmentation pathway, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the C7-C8 bond, produces a well-stabilized fragment ion at m/z 273 for the TMS derivative. mdpi.comuea.ac.uk For 30-hydroxy-11-oxo-β-amyrin, this rearrangement leads to a fragment at m/z 361. oup.comresearchgate.netnih.gov
Other notable fragment ions for the TMS derivative of this compound include those at m/z 217, which is formed by the loss of a methyl radical from the m/z 232 fragment and is more intense for the β-amyrin skeleton, and m/z 135, which arises from the subsequent fragmentation of the m/z 273 ion. mdpi.comgummastic.grmdpi.compsu.edu
Table 1: Characteristic Mass Spectral Fragments of this compound Derivatives
| Derivative | m/z of Fragment Ion | Proposed Fragmentation Pathway | Reference |
|---|---|---|---|
| This compound (TMS ether) | 273 | McLafferty rearrangement (γ-hydrogen rearrangement) | mdpi.comuea.ac.uk |
| This compound (TMS ether) | 232 | Retro-Diels-Alder cleavage of ring C | mdpi.com |
| This compound (TMS ether) | 217 | Loss of a methyl radical from the m/z 232 fragment | mdpi.com |
| This compound (TMS ether) | 135 | Fragmentation of the m/z 273 ion | mdpi.commdpi.compsu.edu |
| This compound acetate | 233 | Base peak, likely from rDA fragmentation | gummastic.gr |
| 30-Hydroxy-11-oxo-beta-amyrin (TMS ether) | 361 | McLafferty rearrangement | oup.comresearchgate.netnih.gov |
| 30-Hydroxy-11-oxo-beta-amyrin (TMS ether) | 320 | Retro-Diels-Alder fragmentation at ring C | oup.comresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
In one study, this compound (also referred to as β-amyrenonol) was isolated from Gymnosporia chevalieri. huejmp.vn The ¹H-NMR spectrum showed a characteristic olefinic proton signal at δH 5.58 (s) and a carbinol group signal at δH 3.22 (dd, J = 11.4, 6.0 Hz). The spectrum also revealed eight singlet methyl group signals. huejmp.vn The ¹³C-NMR spectrum confirmed the presence of 30 carbons, including key functional groups: a carbonyl group at δC 200.3, a trisubstituted double bond with carbons at δC 170.6 and δC 128.1, and a carbinol group at δC 78.8. huejmp.vn These spectral data are consistent with the structure of 3β-hydroxy-11-oxo-olean-12-ene. huejmp.vn
NMR has also been crucial in identifying isomers of hydroxylated 11-oxo-β-amyrin, such as 21β-hydroxy-11-oxo-β-amyrin and 29-hydroxy-11-oxo-β-amyrin, produced in engineered yeast systems. frontiersin.org
Table 2: ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C-3 | 78.8 | psu.edu |
| C-11 | 200.3 | psu.eduhuejmp.vn |
| C-12 | 128.1 | psu.eduhuejmp.vn |
| C-13 | 170.6 | psu.eduhuejmp.vn |
1H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for analyzing the proton environment of this compound and its derivatives. The chemical shifts (δ) and coupling constants (J) of the protons provide critical information about the molecular structure.
In the ¹H NMR spectrum of 11-oxo-β-amyrin acetate, a characteristic singlet for the olefinic proton at the C-12 position appears at δ 5.52 ppm. ajol.info The presence of the ketone at C-11 influences the chemical shift of this H-12 proton. Another significant signal is the doublet of doublets at δ 4.50 ppm, corresponding to the H-3 proton, indicating its axial orientation. ajol.info The spectrum also features a multiplet for the H-2 proton and a singlet for the H-18 proton at δ 2.75 and δ 2.32 ppm, respectively. ajol.info The acetate group at C-3 gives rise to a sharp singlet at δ 2.09 ppm. ajol.info
For the related compound, 11-oxo-epi-β-amyrin, the olefinic proton signal at H-12 is observed at δ 5.63 ppm. scispace.com The signal for the H-3 proton appears as a broad singlet at δ 3.46 ppm. scispace.com The spectra for both compounds show a series of singlets in the upfield region (δ 0.78-1.27 ppm), which are characteristic of the eight methyl groups in the amyrin skeleton. ajol.infoscispace.com
| Proton Assignment | 11-Oxo-β-amyrin acetate (400 MHz) ajol.info | 11-Oxo-epi-β-amyrin (400 MHz) scispace.com |
|---|---|---|
| H-3 | 4.50 (dd, J = 4.0, 12.0 Hz) | 3.46 (br. s) |
| H-12 | 5.52 (s) | 5.63 (t, J=1.0 Hz) |
| H-18 | 2.32 (s) | 2.37 (t, J=7.5 Hz) |
| -OCOCH₃ (H-32) | 2.09 (s) | - |
| Methyls (H-23 to H-30) | 1.27, 1.17, 1.15, 0.93, 0.86, 0.86, 0.79, 0.78 (all s) | 1.15, 1.13, 1.08, 1.03, 0.99, 0.98, 0.94, 0.84 (all s) |
Advanced NMR Techniques for Comprehensive Structure Determination
While ¹H NMR provides essential data, comprehensive structure determination often requires a combination of advanced NMR techniques. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the carbon skeleton and confirm the positions of functional groups. sapub.orgmdpi.com For instance, HMBC experiments can show correlations between the C-11 carbonyl carbon and adjacent protons, definitively placing the oxo- group. sapub.org ¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms in the molecule, including quaternary carbons. sapub.org These advanced NMR methods were instrumental in the structural verification of a suite of 20 β-amyrin derivatives, including 11-oxo-β-amyrin, produced through combinatorial biosynthesis. uea.ac.uk
Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, Gas-Liquid Chromatography, High-Performance Liquid Chromatography)
The isolation and purification of this compound from natural sources or synthetic mixtures typically involve various chromatographic techniques. ajol.info
Thin-Layer Chromatography (TLC): TLC is frequently used for the initial screening of plant extracts and for monitoring the progress of column chromatography separations. dergipark.org.trnih.gov It allows for the separation of triterpenoids based on polarity. dergipark.org.trresearchgate.net For instance, different isomers of amyrins can be separated using silica (B1680970) gel or C18 reversed-phase (RP) TLC plates with appropriate solvent systems. nih.govresearchgate.net
Column Chromatography (CC): Preparative scale separation is often achieved using column chromatography over silica gel. scispace.comdergipark.org.tr A gradient elution system, starting with non-polar solvents and gradually increasing polarity, is used to separate compounds based on their affinity for the stationary phase. dergipark.org.tr
Gas-Liquid Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing triterpenoids like this compound. dergipark.org.tr Due to their low volatility, triterpenoids are typically derivatized before GC analysis. frontiersin.org 11-oxo-β-amyrin acetate has been detected by GC-MS in plant extracts. ajol.info
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of this compound and its derivatives. researchgate.netresearchgate.net Reversed-phase columns (e.g., C18) are commonly used, often with a mobile phase consisting of acetonitrile (B52724) and water. frontiersin.orgtandfonline.com HPLC coupled with mass spectrometry (HPLC-MS) is particularly effective for identifying and quantifying compounds in complex mixtures. researchgate.net
Derivatization Strategies for Enhanced Analytical Detection (e.g., Trimethylsilyl (TMS) Derivatives)
Derivatization is a crucial step in the analysis of this compound by GC-MS. The process involves chemically modifying the compound to increase its volatility and thermal stability, which improves its chromatographic behavior and detection sensitivity. mdpi.com
The most common strategy is trimethylsilylation, where the hydroxyl group at C-3 is converted into a trimethylsilyl (TMS) ether using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). frontiersin.orgmdpi.com This derivatization is essential for the analysis of autoxidation products of amyrins, as 11-oxoamyrins are thermally stable enough to be analyzed by GC after this process. mdpi.com The resulting TMS derivative of this compound has a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 512. mdpi.comnih.gov The mass spectra of these TMS derivatives show characteristic fragmentation patterns that are useful for identification. mdpi.comresearchgate.net
Quantitative Analytical Methods (e.g., Multiple Reaction Monitoring - MRM mode)
For sensitive and selective quantification of trace amounts of this compound, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the method of choice. mdpi.comresearchgate.netresearchgate.net This technique, typically performed on a triple-quadrupole (QQQ) mass spectrometer, offers high selectivity and sensitivity by monitoring a specific fragmentation reaction (a "transition") for the target analyte. embopress.org
In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., a characteristic ion from the TMS-derivatized this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to detect only a specific product ion resulting from this fragmentation. embopress.org
For the TMS derivative of this compound, specific and intense MRM transitions have been identified that are well-suited for its detection in complex environmental samples. mdpi.com These transitions include:
m/z 273 → m/z 135
m/z 232 → m/z 217
| Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|
| 273 | 135 |
| 232 | 217 |
This method significantly increases the signal-to-noise ratio, allowing for the reliable quantification of this compound even at very low concentrations. mdpi.comresearchgate.net
Biotechnological Production and Metabolic Engineering of 11 Oxo Beta Amyrin
Heterologous Expression Systems for Triterpenoid (B12794562) Biosynthesis
The microbial production of complex natural products like triterpenoids offers a promising and sustainable alternative to extraction from plant sources. Heterologous expression, which involves introducing genetic material from one organism into another, is a cornerstone of this biotechnological approach. Host organisms, often referred to as cell factories, are engineered with the necessary biosynthetic pathways to produce the target compound.
Production in Engineered Yeast Strains (e.g., Saccharomyces cerevisiae)
The budding yeast Saccharomyces cerevisiae is a widely used and effective host for the heterologous production of triterpenoids. nih.gov As a eukaryotic organism, it possesses cellular machinery, such as the endoplasmic reticulum, which is essential for the proper folding and function of complex enzymes like cytochrome P450s (P450s) that are central to triterpenoid biosynthesis. tandfonline.com S. cerevisiae also has a native mevalonate (MVA) pathway, which synthesizes the precursor molecules for all isoprenoids, including triterpenoids. mdpi.com This existing metabolic framework makes it an advantageous chassis for engineering the production of compounds like 11-oxo-beta-amyrin. nih.govnih.gov
Researchers have successfully engineered S. cerevisiae strains to produce this compound by introducing the required biosynthetic genes. bit.edu.cnpnas.org The yeast's genetic tractability and the availability of advanced synthetic biology tools allow for precise and complex metabolic engineering to optimize production pathways. nih.govosti.gov
Co-expression of Key Biosynthetic Enzymes (e.g., Beta-Amyrin (B1666858) Synthase, CYP88D6, CPR, CYP72A154)
The synthesis of this compound from the native yeast precursor 2,3-oxidosqualene (B107256) requires the coordinated action of several heterologous enzymes. nih.gov The typical biosynthetic pathway engineered into yeast involves the co-expression of the following key enzymes:
Beta-Amyrin Synthase (bAS): This enzyme initiates the pathway by cyclizing 2,3-oxidosqualene, a common intermediate in the yeast sterol pathway, to form the triterpene scaffold, beta-amyrin. frontiersin.orgnih.gov
CYP88D6: This cytochrome P450 monooxygenase is a crucial enzyme that catalyzes the two-step oxidation of beta-amyrin at the C-11 position to produce this compound. nih.govuniprot.orgnih.gov The reaction proceeds through an 11α-hydroxy-beta-amyrin intermediate. pnas.orguniprot.org
Cytochrome P450 Reductase (CPR): P450 enzymes like CYP88D6 require a redox partner to transfer electrons for their catalytic activity. CPR fulfills this role, and its co-expression is essential for the function of the P450 enzyme. tandfonline.comoup.com
CYP72A154: While the target compound is this compound, the broader pathway context often involves other P450s. For instance, CYP72A154 is responsible for the subsequent C-30 oxidation of this compound to produce glycyrrhetinic acid, the aglycone of glycyrrhizin (B1671929). oup.com Its inclusion in engineered strains demonstrates the modularity of the pathway for producing various triterpenoid derivatives. oup.com
By co-expressing bAS, CYP88D6, and a suitable CPR in S. cerevisiae, researchers have successfully redirected the metabolic flux from sterol synthesis towards the production of this compound. pnas.orgoup.com
Strategies for Enhancing Production Yields and Efficiency
Metabolic Pathway Redirection and Flux Optimization
A primary strategy for increasing triterpenoid production is to enhance the metabolic flux towards the key precursor, 2,3-oxidosqualene, and direct it into the desired biosynthetic pathway. This often involves:
Downregulation of Competing Pathways: In S. cerevisiae, the primary fate of 2,3-oxidosqualene is cyclization by lanosterol synthase (ERG7) to produce lanosterol, the precursor for ergosterol and other sterols. nih.gov By down-regulating the expression of the ERG7 gene, more 2,3-oxidosqualene becomes available for the heterologously expressed beta-amyrin synthase, thereby increasing the production of beta-amyrin and its derivatives. oup.comnih.gov
These "push-pull" strategies are fundamental to optimizing the carbon flux for the efficient synthesis of the target compound. nih.gov
Balancing Oxidation and Reduction Modules in Host Organisms
Studies have demonstrated that a high CYP88D6:CPR expression ratio is beneficial for improving the catalytic activity of CYP88D6 and subsequently increasing the production of this compound. nih.govacs.org Conversely, a high CPR:CYP88D6 ratio can decrease both the concentration of this compound and the efficiency of beta-amyrin conversion. nih.govacs.org By fine-tuning the expression ratio of these oxidation and reduction modules, one study achieved a 91.2% conversion of beta-amyrin into this compound. nih.govacs.org
Scale-Up Fermentation Technologies (e.g., Fed-Batch Fermentation)
To move from laboratory-scale production to industrially relevant quantities, fermentation processes must be optimized and scaled up. Fed-batch fermentation is a common and effective strategy for achieving high cell densities and maximizing product titers. mdpi.com This technique involves the controlled feeding of nutrients during the fermentation process, which prevents substrate inhibition and allows the culture to reach a much higher density than in a simple batch culture. researchgate.net
The application of fed-batch fermentation has led to significant increases in the production of this compound. In one optimized S. cerevisiae strain, the titer of this compound was improved to 810.6 mg/L in a fed-batch fermentation setup. nih.govacs.org Another study focusing on the precursor, beta-amyrin, achieved a titer of 2.6 g/L using a similar fed-batch strategy, highlighting the high-yield potential of this approach for triterpenoid production in yeast. nih.gov
Table 1: Research Findings on this compound Production
| Study Focus | Host Organism | Key Enzymes Expressed | Engineering Strategy | This compound Titer | Reference |
|---|---|---|---|---|---|
| Initial in vivo synthesis | Saccharomyces cerevisiae | bAS, CYP88D6, CPR | Co-expression of biosynthetic pathway | 1.6 mg/L | pnas.org |
| Pathway optimization with novel P450s | Saccharomyces cerevisiae | bAS, Uni25647 (CYP450), various CPRs | Pairing novel oxidation-reduction systems | 108.1 mg/L | bit.edu.cn |
| Fine-tuning P450:CPR ratio | Saccharomyces cerevisiae | bAS, CYP88D6, CPR | Balancing CYP88D6 and CPR expression; Fed-batch fermentation | 810.6 mg/L | nih.govacs.org |
Synthetic Biology Applications for Novel Triterpenoid Generation
Synthetic biology provides a powerful platform for the production of 11-oxo-β-amyrin and other valuable triterpenoids by harnessing and re-engineering the metabolic pathways of microbial hosts, most notably the yeast Saccharomyces cerevisiae. acs.orgnih.govnih.gov This approach offers a sustainable and scalable alternative to extraction from plant sources, which can be inefficient and ecologically demanding. nih.gov
A key strategy in the synthetic biology-driven production of 11-oxo-β-amyrin involves the heterologous expression of plant-derived enzymes in yeast. The biosynthetic pathway begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton, a reaction catalyzed by β-amyrin synthase (bAS). nih.govgoogle.com Subsequent oxidation of β-amyrin at the C-11 position by a specific cytochrome P450 monooxygenase (P450) yields 11-oxo-β-amyrin. nih.govpnas.org
One of the critical enzymes in this process is CYP88D6, a β-amyrin C-11 oxidase identified from licorice (Glycyrrhiza species). nih.govpnas.org Researchers have successfully co-expressed bAS and CYP88D6 in yeast to facilitate the in vivo conversion of endogenously produced β-amyrin to 11-oxo-β-amyrin. pnas.org The efficiency of this conversion is highly dependent on the partnership with a cytochrome P450 reductase (CPR), which acts as a redox partner for the P450 enzyme. frontiersin.org
Further advancements in the field have focused on discovering and utilizing novel P450s and CPRs from various plant sources to enhance production. For instance, a highly efficient pathway for synthesizing 11-oxo-β-amyrin and its downstream product, glycyrrhetinic acid, was developed by introducing efficient P450s (Uni25647 and CYP72A63) and pairing them with CPRs from different legume plants. nih.gov This strategy, combined with increasing the copy number of the P450 gene, led to a significant increase in the titers of 11-oxo-β-amyrin to 108.1 ± 4.6 mg/L. nih.gov
Protein engineering techniques have also been applied to improve the catalytic properties of the enzymes involved. For example, the regioselectivity of P450s can be modified to favor the synthesis of specific target products and reduce the formation of unwanted byproducts. nih.gov Molecular docking studies of CYP72A63 with its substrate 11-oxo-β-amyrin have provided insights into its catalytic mechanism, paving the way for targeted mutations to enhance its activity and specificity. nih.gov
Beyond the production of 11-oxo-β-amyrin, synthetic biology approaches have been extended to generate a wider array of novel triterpenoids. The enzyme CYP716A12 from Medicago truncatula, for instance, is a multifunctional oxidase that can catalyze the three-step oxidation of β-amyrin at the C-28 position to produce oleanolic acid. nih.govnih.gov This demonstrates the potential of using a combinatorial approach, where different P450s with varied functionalities are introduced into an engineered microbial host to create a diverse range of triterpenoid structures.
The following table summarizes key research findings in the biotechnological production of 11-oxo-β-amyrin using engineered S. cerevisiae:
| Engineered Strain | Key Enzymes Expressed | Optimization Strategy | Titer of 11-Oxo-β-amyrin | Reference |
| S. cerevisiae | bAS, CYP88D6, CPR | Constitutive expression of bAS, followed by induction of CYP88D6 and CPR | ~1.6 mg/L | frontiersin.org |
| S. cerevisiae | CYP450s (Uni25647, CYP72A63), various CPRs | Pairing novel oxidation and reduction systems from legume plants, increasing copy number of Uni25647 | 108.1 ± 4.6 mg/L | nih.gov |
| S. cerevisiae Y321 | CYP88D6, CPR | Fine-tuning the expression ratio of CYP88D6:CPR | 810.6 mg/L (fed-batch fermentation) | acs.orgnih.gov |
These examples highlight the significant progress made in the metabolic engineering and synthetic biology of yeast for the production of 11-oxo-β-amyrin and other novel triterpenoids. Continued efforts in enzyme discovery, protein engineering, and pathway optimization are expected to further enhance the efficiency and economic viability of these biotechnological production platforms.
Computational Studies and Molecular Modeling of 11 Oxo Beta Amyrin
Computational studies and molecular modeling have become indispensable tools for elucidating the complex biological activities and biosynthetic pathways of natural products like 11-oxo-beta-amyrin. These in silico approaches provide deep insights into molecular interactions, enzyme function, and metabolic processes that can be challenging to observe through experimental methods alone.
Future Research Directions and Perspectives
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of the more than 20,000 identified triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs), which create the foundational skeletons. researchgate.net These skeletons are then tailored by a suite of enzymes, primarily cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), leading to the vast structural diversity observed in nature. researchgate.netnih.gov Although the initial steps are well-understood, many subsequent modification enzymes and even entire branches of these pathways remain undiscovered. researchgate.netgoogle.com
A primary future goal is the identification and characterization of these missing enzymatic links. For instance, while CYP88D6 is known to catalyze the C-11 oxidation of β-amyrin to produce 11-oxo-β-amyrin, the complete pathway to complex saponins (B1172615) like glycyrrhizin (B1671929) involves further oxidations and glycosylations by yet-to-be-fully-characterized enzymes. ebi.ac.ukfrontiersin.org The discovery of these enzymes is crucial for the complete reconstruction of these pathways in heterologous hosts. nih.gov
Key research areas include:
Identifying novel OSCs: While many OSCs have been identified, numerous triterpene skeletons exist for which the corresponding OSC has not been found. mdpi.com The discovery of new OSCs, including those that are monofunctional or bifunctional, will expand the known repertoire of triterpenoid (B12794562) scaffolds. mdpi.com
Uncovering downstream modification enzymes: The focus will be on identifying the P450s, UGTs, and other acyltransferases that decorate the triterpene core. researchgate.net This is particularly important for understanding the biosynthesis of highly modified and pharmacologically significant triterpenoids.
Investigating post-cyclization skeletal rearrangements: Recent discoveries have shown that triterpenoid skeletons can be further modified after the initial cyclization, a departure from the traditional understanding. acs.orgnih.gov Elucidating the enzymes responsible for these rearrangements will reveal new mechanisms for generating structural diversity.
Exploration of Novel Oxidases with Unique Regio- and Stereoselectivity
Cytochrome P450 monooxygenases are paramount in the diversification of triterpenoids, catalyzing regio- and stereo-specific oxidations that introduce hydroxyl, carbonyl, carboxyl, and epoxy groups onto the triterpene scaffold. frontiersin.orgfrontiersin.org These modifications are critical for the biological activity of the final compounds. A significant future direction lies in the discovery and engineering of novel oxidases with unique specificities.
The CYP716 family, for example, is a major player in the modification of pentacyclic triterpenes. frontiersin.orgnih.gov However, many other P450 families are also involved, and their specific roles and substrate preferences are often not fully understood. frontiersin.org For example, while CYP88D6 is an 11-oxidase acting on β-amyrin, other P450s are responsible for oxidations at different positions, such as C-28 or C-16β, leading to different classes of triterpenoids. frontiersin.org
Future research will focus on:
Discovering P450s with novel functionalities: This includes enzymes that catalyze unusual or multiple oxidation steps, leading to highly complex triterpenoid structures. nih.govbiorxiv.org
Understanding the molecular basis of regio- and stereoselectivity: By studying the structure-function relationships of P450s, researchers can understand what determines their specificity. frontiersin.org This knowledge is crucial for protein engineering efforts.
Engineering P450s for desired activities: Through techniques like directed evolution and site-specific mutagenesis, the selectivity of known P450s can be altered to produce novel triterpenoid derivatives or to improve the efficiency of known reactions. frontiersin.orgnih.gov For instance, the regioselectivity of C-30 oxidases has been shown to be controlled by specific amino acid residues. frontiersin.org
Advanced Metabolic Engineering for Tailored Triterpenoid Libraries
Metabolic engineering and synthetic biology offer powerful tools to produce valuable triterpenoids in heterologous hosts like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana. nih.govfrontiersin.org This approach circumvents the low yields and sustainability issues associated with extraction from native plant sources. researchgate.netnih.gov A key future perspective is to move beyond the production of single, known compounds and towards the generation of entire libraries of novel or rare triterpenoids.
This involves the reconstruction of biosynthetic pathways in microbial or plant chassis and the application of combinatorial biosynthesis. nih.govcapes.gov.br By mixing and matching enzymes from different pathways and organisms, it is possible to create "unnatural" combinations that lead to novel structures.
Key strategies in this area include:
Combinatorial biosynthesis: This involves expressing different OSCs with a variety of downstream modifying enzymes (P450s and UGTs) to generate a diverse array of products from a single precursor. nih.gov
Host engineering: Modifying the host organism to be a more efficient factory for triterpenoid production is essential. This can include expanding the endoplasmic reticulum, the site of triterpenoid biosynthesis, or down-regulating competing metabolic pathways. frontiersin.orgmdpi.com
Developing robust heterologous expression systems: The use of platforms like N. benthamiana allows for the rapid and scalable transient expression of multiple biosynthetic genes, facilitating the quick assembly and testing of new pathways. frontiersin.org
Table 1: Examples of Metabolic Engineering Strategies for Triterpenoid Production
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Overexpression of Pathway Genes | Increasing the expression of key biosynthetic genes to boost product yield. | Overexpression of Panax ginseng HMGR1 in S. miltiorrhiza hairy roots to increase tanshinone production. | frontiersin.org |
| Suppression of Competing Pathways | Down-regulating pathways that compete for common precursors. | Silencing squalene (B77637) synthase to increase FPP availability for bisabolene (B7822174) production in Chlamydomonas reinhardtii. | mdpi.com |
| Co-expression of Multiple Genes | Simultaneously expressing several genes in a pathway to enhance flux towards the final product. | Co-expression of SmHMGR and SmGGDS in S. miltiorrhiza to significantly increase tanshinone production. | frontiersin.org |
| Host Organism Engineering | Modifying the host's cellular machinery to better accommodate and support the heterologous pathway. | Expanding the endoplasmic reticulum in yeast to increase the production of triterpenes. | frontiersin.org |
Integration of Omics Technologies for Systems-Level Understanding of Triterpenoid Metabolism
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of plant specialized metabolism. frontiersin.orgnih.gov Integrating these different layers of biological information provides a powerful framework for a systems-level understanding of how triterpenoid biosynthesis is regulated and interconnected with other cellular processes. oup.com
Multi-omics approaches are instrumental in gene discovery. By correlating gene expression profiles (transcriptomics) with the accumulation of specific metabolites (metabolomics) across different tissues or under various conditions, researchers can identify candidate genes involved in a particular biosynthetic pathway. mdpi.comfrontiersin.orgfrontiersin.org
Future research will increasingly rely on:
Integrated omics platforms: Combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of triterpenoid biosynthesis and its regulation. frontiersin.orgnih.govnih.gov
Gene-metabolite correlation networks: Using large datasets to link genes to the production of specific triterpenoids, thereby accelerating the discovery of new biosynthetic genes. oup.com
Functional genomics: Moving from candidate gene identification to functional validation using techniques like virus-induced gene silencing (VIGS) or CRISPR-Cas9-mediated genome editing to understand the in planta role of newly discovered genes. nih.gov
Understanding regulatory networks: Omics data can help to identify transcription factors and other regulatory elements that control the expression of triterpenoid biosynthetic genes, offering new targets for metabolic engineering. frontiersin.orgnih.gov
By pursuing these future research directions, the scientific community will not only deepen our fundamental knowledge of the biosynthesis of compounds like 11-oxo-beta-amyrin but also unlock the potential to harness the vast chemical diversity of triterpenoids for a wide range of applications.
Q & A
(Basic) What are the key enzymatic steps in the biosynthesis of 11-Oxo-beta-amyrin from β-amyrin?
The biosynthesis involves cytochrome P450 (CYP)-mediated oxidation. CYP88D6 catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position, converting it to this compound . This enzyme is part of the glycyrrhizin pathway in Glycyrrhiza species, where β-amyrin synthase first cyclizes 2,3-oxidosqualene to β-amyrin . Subsequent oxidation steps by CYP88D6 are critical for generating intermediates like this compound, which are further modified by enzymes such as CYP72A154 for C-30 oxidation .
Methodological Insight : Validate enzyme activity via heterologous expression in Saccharomyces cerevisiae coupled with LC-MS to track substrate conversion .
(Basic) Which analytical techniques are recommended for confirming the structure and purity of this compound?
Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve the triterpene backbone and functional groups.
- High-Resolution Mass Spectrometry (HR-MS) : For precise molecular weight determination.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify yields .
Best Practice : Cross-reference spectral data with published databases (e.g., CAS Registry) and include retention time comparisons in HPLC .
(Advanced) How can phylogenetic analysis identify orthologs of this compound 30-oxidase in non-model plants?
- Perform BLAST analysis against NCBI or UniProt databases using conserved CYP72A subfamily sequences .
- Construct phylogenetic trees (e.g., using MEGA software) to compare query sequences with known oxidases like CYP72A154 and CYP88D6. High sequence identity (>75%) in catalytic domains suggests functional orthologs .
- Validate predictions with RT-PCR to confirm tissue-specific expression patterns (e.g., root vs. leaf) .
(Advanced) What strategies resolve discrepancies in CYP88D6 activity data across experimental systems?
Discrepancies often arise from:
- Expression system differences : Yeast vs. plant systems may lack compatible redox partners. Optimize the CPR:CYP88D6 ratio (e.g., 1:2) to enhance electron transfer efficiency .
- Substrate availability : Use β-amyrin-producing yeast strains (e.g., engineered S. cerevisiae Y321) to ensure in situ substrate supply .
- In vitro assays : Supplement with NADPH and detergents (e.g., Tween-80) to stabilize membrane-bound CYP enzymes .
(Advanced) How does the CYP:CPR expression ratio impact this compound yield in engineered yeast?
- High CYP88D6:CPR ratios (e.g., 3:1) maximize catalytic turnover by reducing competition for redox partners. In S. cerevisiae, this configuration achieved 91.2% conversion of β-amyrin to this compound .
- Fed-batch fermentation further boosts titers (e.g., 810.6 mg/L) by maintaining optimal oxygenation and nutrient supply .
(Basic) What phylogenetic evidence links CYP72A enzymes to triterpene oxidation?
CYP72A subfamily members (e.g., CYP72A154, CYP72A63) share >60% amino acid identity and cluster closely in phylogenetic trees. Functional studies confirm their role in oxidizing β-amyrin derivatives at C-30, a conserved activity across Fabaceae species .
(Advanced) How to validate novel CYP enzymes in the this compound pathway?
- Heterologous expression : Clone candidate genes into β-amyrin-producing yeast strains and quantify this compound via LC-MS .
- Kinetic assays : Measure and using microsomal fractions and NADPH-dependent oxidation .
- Gene silencing : Use RNAi in plant models (e.g., Glycyrrhiza glabra) to observe pathway disruption .
(Basic) Which tissues show high expression of this compound biosynthetic genes?
In licorice, roots and stolons exhibit strong expression of CYP88D6 and CYP72A154, aligning with glycyrrhizin accumulation. RT-PCR and transcript profiling are standard for spatial expression analysis .
(Advanced) What are best practices for documenting experimental protocols in publications?
- Detailed Methods : Include enzyme sources (e.g., cDNA clones), expression vectors (e.g., pYES2), and fermentation conditions .
- Supplementary Data : Provide raw chromatograms, NMR spectra, and sequence alignments in accessible formats (e.g., .FASTA) .
- Reproducibility : Specify negative controls (e.g., empty vector strains) and statistical thresholds (e.g., p < 0.05) .
(Advanced) How can multi-omics data clarify unresolved steps in this compound biosynthesis?
- Transcriptomics : Identify co-expressed genes (e.g., β-AS and CYP88D6) in licorice RNA-seq datasets .
- Metabolomics : Profile intermediates in mutant yeast strains to pinpoint blocked pathway steps .
- Proteomics : Detect post-translational modifications (e.g., phosphorylation) affecting enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
